Cerasidin

Description

Contextualization of Cerasidin as a Flavonoid Lipid Molecule

This compound is a chemical compound that is classified within the group of chalcones. nih.gov Chalcones are open-chain flavonoids, representing precursors to other flavonoids. nih.gov The classification of this compound as a flavonoid places it within the broader category of polyketides, which are often grouped under lipids in biochemical classification systems like LIPID MAPS. nih.govfoodb.ca This positions this compound as a flavonoid lipid molecule.

The chemical formula for this compound is C₁₉H₂₀O₆, and its molecular weight is approximately 344.4 g/mol . nih.gov It has been identified in natural sources, notably in Prunus cerasus (sour cherry) and Terminalia arjuna. nih.govfoodb.caajptonline.comrjptonline.orgrjpponline.org The presence of this compound in these plants highlights its origin from natural biosynthetic pathways.

Here is a summary of key chemical information for this compound:

| Property | Value |

| Chemical Formula | C₁₉H₂₀O₆ |

| Molecular Weight | ~344.4 g/mol |

| Classification | Chalcone (B49325), Flavonoid |

| PubChem CID | 14034812 |

| Natural Sources | Prunus cerasus, Terminalia arjuna nih.govfoodb.caajptonline.comrjptonline.orgrjpponline.org |

Significance of Natural Product-Derived Compounds in Contemporary Research

Natural product-derived compounds hold substantial significance in contemporary scientific research, particularly in chemical biology and drug discovery. Historically, a large percentage of therapeutic agents have originated directly or indirectly from natural sources. openaccessjournals.comscirp.orgnih.gov This underscores their proven value as a source of lead compounds for the development of new drugs. scirp.org

The importance of natural products in research is attributed to their remarkable structural diversity, which often surpasses that of synthetic compound libraries. scirp.orgnih.gov This inherent complexity and variety arise from evolutionary processes, leading to molecules with unique scaffolds and diverse functional groups. mdpi.com This chemical richness provides a wide array of starting points for investigating interactions with biological targets and pathways. mdpi.com

Natural products serve not only as direct therapeutic agents but also as templates for the design and synthesis of novel compounds with optimized properties. scirp.orgmdpi.com Research in natural product synthesis aims to replicate the complex molecular structures found in nature, contributing to both the development of practical applications and the expansion of knowledge in chemical synthesis. openaccessjournals.com

Furthermore, natural products play a vital role as tools for probing biological processes and understanding the intricate mechanisms underlying biological activities. openaccessjournals.com Their use in chemical biology allows researchers to investigate cellular pathways and molecular interactions, providing insights that can drive further research and development. openaccessjournals.com Despite the advancements in synthetic chemistry and other drug discovery methods, natural products continue to contribute a significant share of new clinical candidates and approved drugs, highlighting their enduring importance in the search for novel therapeutics and cures for a wide range of medical conditions. scirp.orgnih.govfrontiersin.org

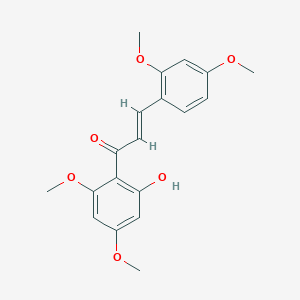

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-13-7-5-12(17(10-13)24-3)6-8-15(20)19-16(21)9-14(23-2)11-18(19)25-4/h5-11,21H,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUDUEQNUVKNBT-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554760 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64200-22-2 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Characterization in Botanical Sources

Distribution of Cerasidin in Medicinal Plants

This compound has been identified in a limited number of plant species, with significant reports focusing on two key genera: Terminalia and Prunus. nih.govfoodb.canp-mrd.orgresearchgate.netresearchgate.net Its presence contributes to the complex phytochemical profiles of these plants.

This compound within Terminalia arjuna Extracts

Terminalia arjuna (Roxb.) Wight & Arn., a prominent medicinal plant in traditional systems, particularly Ayurveda, is a known source of this compound. np-mrd.orgeasyayurveda.comajrconline.orgrjptonline.orgijsdr.orgnih.govrjpponline.orgajptonline.com this compound has been reported among the various chemical constituents found in different parts of T. arjuna, including the bark and fruits. rjptonline.orgijsdr.orgnih.govrjpponline.orgajptonline.comiitr.ac.intripod.comuou.ac.inresearchgate.netbuet.ac.bdepo.org

This compound in Other Botanical Species

Beyond Terminalia arjuna, this compound has also been reported in Prunus cerasus L., commonly known as sour cherry. nih.govfoodb.caresearchgate.netresearchgate.net The occurrence of this compound in Prunus cerasus indicates its presence in the fruit of this species. foodb.caresearchgate.net The identification of this compound in Prunus cerasus suggests its potential as a biomarker for the consumption of this fruit. foodb.ca

Interactive Data Table: Occurrence of this compound

| Plant Species | Part of Plant Reported | References |

| Terminalia arjuna | Fruits, Bark | rjptonline.orgijsdr.orgnih.govrjpponline.orgajptonline.comiitr.ac.intripod.comuou.ac.inresearchgate.netbuet.ac.bdepo.org |

| Prunus cerasus | Fruit | nih.govfoodb.caresearchgate.netresearchgate.net |

Methodologies for this compound Isolation from Plant Matrices

The isolation of natural compounds like this compound from complex plant matrices typically involves a series of extraction and purification steps. Methodologies are designed to selectively extract and enrich the target compound from the myriad of other phytochemicals present.

Chromatographic Techniques for this compound Enrichment and Purification

Chromatographic techniques play a crucial role in the isolation and purification of this compound from plant extracts. Studies on the constituents of Terminalia arjuna have employed methods such as column chromatography for the separation of various compounds, including this compound. iitr.ac.inthieme-connect.com Successive extraction with different solvents, such as light petroleum and ethanol (B145695), is often an initial step before chromatographic separation. iitr.ac.in

While specific detailed protocols solely for this compound isolation are not extensively detailed in the provided snippets, the general approach for isolating compounds from Terminalia arjuna involves solvent extraction followed by column chromatography using stationary phases like silica (B1680970) gel. iitr.ac.ingoogle.comgoogle.com Thin layer chromatography (TLC) is also utilized, often for monitoring separation and assessing the purity of fractions. iitr.ac.in Preparative HPLC has been used for the purification of other compounds isolated from T. arjuna, suggesting its potential applicability for this compound purification as well. google.com

Spectroscopic and Spectrometric Approaches in this compound Elucidation

The structural characterization of isolated this compound relies heavily on spectroscopic and spectrometric techniques. The identity of this compound has been confirmed through comparison with synthetic samples and analysis of its spectral data. thieme-connect.com

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the functional groups and structural framework of this compound. thieme-connect.com Specifically, ¹H NMR data has been reported, providing insights into the hydrogen environment within the molecule. thieme-connect.com Mass spectrometry (MS), including GC-MS, is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. nih.goviitr.ac.inresearchgate.netinnovareacademics.in MS/MS data for this compound is publicly available, providing detailed fragmentation information. nih.gov The combination of these spectroscopic and spectrometric techniques allows for the comprehensive elucidation of this compound's chemical structure.

Biosynthetic and Metabolic Pathways of Flavonoids Relevant to Cerasidin

General Flavonoid Biosynthetic Pathways

Flavonoid biosynthesis is a well-characterized branch of the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine. guidetopharmacology.orgwikidata.orgwikipedia.orgresearchgate.nethmdb.canih.gov This central metabolic route provides the fundamental building blocks for a diverse array of plant secondary metabolites, including flavonoids. The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA through a series of enzymatic reactions. guidetopharmacology.orgresearchgate.nethmdb.ca

The flavonoid pathway commences with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgnih.govfishersci.canih.gov This pivotal reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), considered a key and often rate-limiting enzyme in the pathway. wikipedia.orgfishersci.ca The product of this condensation is a chalcone, specifically naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone). wikipedia.orgfishersci.cawikipedia.orgnih.gov

Naringenin chalcone is then typically isomerized to a flavanone, (2S)-naringenin, by the enzyme chalcone isomerase (CHI). wikipedia.orgnih.govnih.govwikipedia.orgwikidata.org Naringenin serves as a central intermediate, branching to produce various flavonoid subclasses, including flavones, flavanones, dihydroflavonols, and ultimately, flavonols and anthocyanins. wikipedia.orgfishersci.ca

Enzymatic Steps and Key Intermediates in Flavonoid Biogenesis

The conversion of naringenin to the diverse array of flavonoids involves a series of enzymatic modifications. Flavanone 3-hydroxylase (F3H) catalyzes the stereospecific hydroxylation of flavanones like naringenin to produce dihydroflavonols, such as dihydrokaempferol (B1209521) (DHK). fishersci.cawikidata.org Dihydrokaempferol can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (DHQ) and by flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin (B1665482) (DHM). fishersci.ca

Flavonol synthase (FLS) is the enzyme responsible for converting dihydroflavonols like dihydroquercetin into flavonols, such as quercetin (B1663063). researchgate.nethmdb.cafishersci.ca Quercetin is a widely distributed flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4'. nih.gov

The enzymatic steps leading to the formation of quercetin, a likely precursor to Cerasidin (8-methoxyquercetin), can be summarized as follows:

Phenylalanine is converted to 4-coumaroyl-CoA via the phenylpropanoid pathway. guidetopharmacology.orgresearchgate.nethmdb.ca

Chalcone synthase (CHS) condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. wikipedia.orgnih.govfishersci.canih.gov

Chalcone isomerase (CHI) isomerizes naringenin chalcone to naringenin. wikipedia.orgnih.govnih.govwikipedia.orgwikidata.org

Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. fishersci.cawikidata.org

Flavonoid 3'-hydroxylase (F3'H) converts dihydrokaempferol to dihydroquercetin. fishersci.ca

Flavonol synthase (FLS) converts dihydroquercetin to quercetin. researchgate.nethmdb.cafishersci.ca

These steps involve a range of enzymes, including polyketide synthases (CHS) and dioxygenases (F3H, FLS). wikipedia.orgfishersci.ca

Hypothetical this compound-Specific Biosynthetic Routes

This compound is recognized as 8-methoxyquercetin, indicating that its structure is that of quercetin with a methyl group attached to the hydroxyl group at the 8-position. uni.lu The biosynthesis of methylated flavonoids typically involves O-methyltransferase (OMT) enzymes. nih.govnih.govnih.govwikipedia.orggen.storethegoodscentscompany.comwikipedia.orgwikipedia.orguni.luuni.lu These enzymes catalyze the transfer of a methyl group from the methyl donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid structure. wikipedia.orggen.storethegoodscentscompany.comuni.luuni.luuni.lu

Based on the structure of this compound, a hypothetical biosynthetic route involves the methylation of a quercetin derivative that possesses a hydroxyl group at the 8-position. The most direct precursor would be 8-hydroxyquercetin. Research indicates that 8-methoxyquercetin is formed by the enzymatic methylation of 8-hydroxyquercetin, a reaction catalyzed by an enzyme referred to as 8-hydroxyquercetin 8-O-methyltransferase or flavonol 8-O-methyltransferase. frontiersin.org This specific OMT facilitates the transfer of a methyl group from SAM to the hydroxyl group located at the 8-position of the 8-hydroxyquercetin substrate. frontiersin.org

Therefore, a plausible biosynthetic pathway for this compound involves:

The general flavonoid biosynthetic pathway leading to the formation of quercetin or a related 8-hydroxylated flavonol precursor.

Hydroxylation at the 8-position of the flavonol structure to yield 8-hydroxyquercetin. The specific enzyme catalyzing this hydroxylation step may vary depending on the plant species.

O-methylation of 8-hydroxyquercetin at the 8-position by a specific 8-hydroxyquercetin 8-O-methyltransferase, utilizing SAM as the methyl donor, to produce this compound (8-methoxyquercetin). frontiersin.org

While the general flavonoid pathway and the role of OMTs in flavonoid methylation are well-established, the specific enzymes and regulatory mechanisms involved in the 8-hydroxylation of quercetin precursors and the subsequent 8-O-methylation to form this compound in plants like Prunus cerasus and Terminalia arjuna require further detailed investigation. The diversity of OMTs and their substrate specificity in plants highlights the complexity of methylated flavonoid biosynthesis. thegoodscentscompany.comuni.lu

Preclinical and in Vitro Investigation of Cerasidin S Biological Activities

Antimicrobial Research of Cerasidin-Containing Extracts

Extracts containing this compound, such as those from Terminalia arjuna, have been investigated for their antimicrobial properties. rjptonline.org, rjpn.org, amazonaws.com These studies indicate a broad spectrum of activity against various microorganisms. rjpn.org

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

This compound, as a component of certain plant extracts, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in in vitro studies. , nih.gov, europa.eu For instance, extracts of Terminalia arjuna, which contain this compound, have shown antibacterial properties against a range of bacteria, including Staphylococcus aureus and Escherichia coli. rjptonline.org The effectiveness of these extracts has been found to be concentration-dependent. rjptonline.org Some research on related compounds, such as ceragenins (cationic steroid antimicrobials), which mimic antimicrobial peptides, provides insight into potential mechanisms against both types of bacteria, including membrane disruption. nih.gov, mdpi.com, nih.gov, nih.gov While these studies don't directly analyze this compound's mechanism, they highlight the activity of similar amphiphilic molecules against bacterial membranes. mdpi.com, nih.gov

Antifungal and Antiviral Properties in Preclinical Models

This compound-containing extracts have also been reported to possess antifungal and antiviral properties in preclinical investigations. chem960.com, byu.edu For example, the fruit of Terminalia arjuna, which contains this compound, is noted for having antifungal properties. rjpn.org Additionally, Terminalia arjuna is generally recognized for its antiviral activities. amazonaws.com Research into other natural compounds and formulations has explored antiviral activities against enveloped viruses, suggesting potential avenues for investigation into this compound's antiviral mechanisms. nih.gov

Antiparasitic Potential of this compound

Research has indicated the potential antiparasitic activity of this compound, particularly against trypanosomatidic parasites. amazonaws.com, nih.gov

Inhibition of Trypanosomatidic Parasite Enzymes

This compound has been identified as a compound that showed promise as a potential inhibitor of specific enzymes in trypanosomatidic parasites, such as PTR1 (Pteridine Reductase 1). europa.eu This was discovered during screening efforts for new medicines targeting trypanosomatidic infections. europa.eu Studies have focused on identifying compounds that inhibit essential enzymes in these parasites as a strategy for developing new treatments. nih.gov, nih.gov

In Vitro Efficacy Against Trypanosomatid Species

Evaluation of this compound's efficacy against trypanosomatid species has been conducted in vitro. amazonaws.com As part of broader research into new antiparasitic drug leads, compounds including this compound were tested for their activity against parasites like Trypanosoma brucei and Leishmania infantum. europa.eu, europa.eu While specific detailed in vitro efficacy data (e.g., IC50 values solely for this compound) were not extensively detailed in the provided snippets, this compound's identification as a PTR1 inhibitor suggests its potential for activity against these parasites. europa.eu Studies on other compounds within the same research initiatives have reported in vitro activities against T. brucei and L. infantum, highlighting the relevance of this research area to compounds like this compound. europa.eu, europa.eu, nih.gov, nih.gov, mdpi.com

Antioxidant Mechanisms and Effects

Radical Scavenging Assays in this compound Research

This compound, as a constituent of Terminalia arjuna extracts, has been implicated in radical scavenging activities. Studies utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and superoxide (B77818) radical scavenging assay have demonstrated the antioxidant potential of these extracts. For instance, an acetone (B3395972) extract of T. arjuna leaves, containing this compound, showed significant radical scavenging activity in a DPPH assay with an IC50 value of 23.09 µg/ml, compared to ascorbic acid with an IC50 of 10.95 µg/ml innovareacademics.in. Another study on a traditional Thai polyherbal formula containing T. arjuna reported an IC50 value of 85.44 ± 13.11 µg/mL for superoxide anion scavenging activity, although catechin, used as a positive control, exhibited a lower IC50 of 5.95 ± 0.46 µg/mL mdpi.com. Alcoholic extracts of T. arjuna bark have also shown potent antioxidant activity in DPPH, superoxide radical scavenging, and lipid peroxidation assays, with EC50 values of 2.491 ± 0.160, 50.110 ± 0.150, and 71.000 ± 0.025, respectively, comparable to ascorbic acid nih.govthepharmajournal.com.

| Assay Type | Sample | IC50/EC50 Value (µg/mL) | Reference Standard | Standard IC50/EC50 (µg/mL) | Source Citation |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | Acetone Extract of T. arjuna leaves | 23.09 | Ascorbic Acid | 10.95 | innovareacademics.in |

| Superoxide Anion Scavenging | Polyherbal formula containing T. arjuna | 85.44 ± 13.11 | Catechin | 5.95 ± 0.46 | mdpi.com |

| DPPH Assay | Alcoholic Extract of T. arjuna bark | 2.491 ± 0.160 | Ascorbic Acid | 2.471 ± 0.140 | nih.govthepharmajournal.com |

| Superoxide Radical Scavenging | Alcoholic Extract of T. arjuna bark | 50.110 ± 0.150 | Ascorbic Acid | 40.500 ± 0.390 | nih.govthepharmajournal.com |

| Lipid Peroxidation Assay | Alcoholic Extract of T. arjuna bark | 71.000 ± 0.025 | Ascorbic Acid | 63.000 ± 0.360 | nih.govthepharmajournal.com |

Modulation of Cellular Oxidative Stress Pathways

Research indicates that this compound, as found in Terminalia arjuna extracts, can influence cellular oxidative stress pathways. Oxidative stress, an imbalance between reactive oxygen species (ROS) generation and antioxidant defenses, is implicated in various pathological conditions mdpi.commdpi.comfrontiersin.org. Studies have shown that T. arjuna extracts can ameliorate the decrease in liver non-enzymic and enzymic antioxidants induced by certain chemical agents in rats rjptonline.org. Furthermore, a polyherbal formulation containing T. arjuna demonstrated the ability to reduce levels of oxidative stress markers such as ROS and malondialdehyde (MDA) while increasing the activity of antioxidant enzymes including glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase (CAT) in the stomachs of rats exposed to ethanol (B145695) mdpi.com. This suggests that components like this compound within these extracts may play a role in enhancing the endogenous antioxidant defense system mdpi.comrjptonline.org. The modulation of oxidative stress pathways, potentially involving mechanisms like the Nrf2 signaling pathway, is considered a key aspect of the therapeutic potential of such compounds mdpi.comfrontiersin.org.

Insecticidal and Larvicidal Research using this compound

This compound has been investigated for its potential insecticidal and larvicidal properties, primarily in the context of studies on Terminalia arjuna, from which it is isolated. These studies explore the efficacy of T. arjuna extracts and their constituents as potential biocontrol agents against disease-transmitting vectors, such as mosquitoes openbiotechnologyjournal.comopenbiotechnologyjournal.comresearchgate.net.

Evaluation of Larvicidal Effects in Vector Control Research

Evaluations of the larvicidal effects of Terminalia arjuna extracts, which contain this compound, have been conducted against mosquito species like Aedes aegypti and Aedes albopictus openbiotechnologyjournal.comopenbiotechnologyjournal.com. Research has shown that these extracts can lead to significant larval mortality in a dose-dependent manner openbiotechnologyjournal.comopenbiotechnologyjournal.com. For instance, studies using T. arjuna bark extract-synthesized silver nanoparticles (TABE-AgNPs) demonstrated notable larvicidal impact on Aedes larvae openbiotechnologyjournal.comopenbiotechnologyjournal.com. The mobility of A. albopictus larvae decreased significantly after exposure to various concentrations of TABE-AgNPs, with mortality rates increasing with concentration openbiotechnologyjournal.comopenbiotechnologyjournal.com. The LC50 values for TABE-AgNPs against A. albopictus larvae were recorded as 82 µg/mL, while for A. aegypti larvae, the LC50 was determined to be 101.1 µg/mL after 24 hours of exposure openbiotechnologyjournal.comopenbiotechnologyjournal.com.

Molecular Docking Studies on Insect Targets

Molecular docking studies have been employed to investigate the potential interactions of Terminalia arjuna constituents, including this compound, with key proteins in mosquitoes openbiotechnologyjournal.comopenbiotechnologyjournal.com. These in silico studies aim to understand the potential mechanisms of insecticidal and larvicidal activity by predicting the binding affinities of compounds to target molecules in insects openbiotechnologyjournal.comopenbiotechnologyjournal.comresearchgate.net. This compound was included in a study evaluating the binding potential of T. arjuna phytochemicals against proteins from Aedes aegypti and Aedes albopictus, such as FK506-binding protein, arylalkylamine N-acetyltransferases, odorant-binding protein, and salivary protein 34k2 openbiotechnologyjournal.comopenbiotechnologyjournal.com. While the studies mention docking scores and binding affinities for other T. arjuna components that exhibit mosquitocidal properties, specific detailed docking results for this compound itself regarding these insect targets are not explicitly presented in the available snippets openbiotechnologyjournal.comopenbiotechnologyjournal.com. However, its inclusion in such studies suggests its consideration as a potentially bioactive compound against insect targets openbiotechnologyjournal.comopenbiotechnologyjournal.com.

Cellular and Molecular Responses Triggered by this compound

The impact of this compound on cellular and molecular responses has been explored, often within the broader context of ceramide research or studies on Terminalia arjuna extracts. Ceramides (B1148491) are bioactive lipids known to mediate various cellular processes nih.govresearchgate.netnih.gov.

Impact on Cellular Growth and Proliferation in Research Models

Research on Terminalia arjuna extracts, which contain this compound, has indicated effects on cellular growth and proliferation in research models, particularly in the context of cancer cell lines scialert.netdocsdrive.com. Studies have shown that certain components of T. arjuna can inhibit the proliferation of various cancer cell lines and induce apoptosis scialert.netdocsdrive.comhamdarduniversity.edu.bd. For example, casuarinin, a hydrolyzable tannin isolated from T. arjuna bark, has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells by blocking cell cycle progression and inducing apoptosis scialert.nethamdarduniversity.edu.bd. While this compound is present in these extracts, the specific contribution of isolated this compound to these observed effects on cellular growth and proliferation requires further direct investigation. The research suggests a potential influence on pathways regulating cell cycle and programmed cell death, consistent with the known roles of certain sphingolipids like ceramides in mediating cellular responses to stress nih.govnih.gov.

Modulation of Signaling Pathways

Preclinical and in vitro investigations into the biological activities of this compound, a chalcone (B49325) compound found in plants such as Prunus cerasus and Terminalia arjuna, suggest potential interactions with various cellular signaling pathways. While detailed research specifically focused on this compound's modulation of signaling pathways with comprehensive data tables is limited in the readily available literature, studies on structurally related chalcones provide insights into potential mechanisms.

Chalcones, as a class of natural products, are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, which are often mediated through the modulation of key signaling cascades researchgate.netnih.govnih.gov. Several signaling pathways have been identified as targets of chalcones in various in vitro models, including those involved in cell proliferation, apoptosis, inflammation, and oxidative stress researchgate.netnih.govljmu.ac.ukmdpi.commdpi.commdpi.com.

One area of potential interaction, inferred from this compound's presence in Terminalia arjuna, is with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype ijset.in. Studies have explored the interaction of phytochemicals from Terminalia arjuna with α7 and α4β2 nAChRs, suggesting a potential role in modulating neurotransmission-related pathways ijset.in. The α7 nAChR is involved in various physiological processes, including the modulation of calcium-dependent signaling pathways and the release of neurotransmitters uniprot.orgnih.govnih.govfrontiersin.org. While this compound is listed as a constituent of Terminalia arjuna, specific in vitro data detailing this compound's direct binding affinity or functional modulation of α7 nAChR signaling pathways was not found in the provided search results.

Research on other chalcone derivatives has demonstrated modulation of significant signaling pathways. For instance, 2'-hydroxychalcone, a closely related structural analog of this compound, has been shown to inhibit the NF-κB signaling pathway in breast cancer cells nih.gov. This inhibition was associated with the induction of autophagy and apoptosis, alongside the activation of the JNK/MAPK pathway nih.gov. The NF-κB pathway is a crucial regulator of genes involved in cell proliferation, survival, inflammation, and immune responses, and its dysregulation is implicated in various diseases, including cancer mdpi.commdpi.comnih.gov.

Furthermore, other chalcones have been reported to modulate the Nrf2 and STAT3 signaling pathways nih.govljmu.ac.ukmdpi.com. The Nrf2 pathway plays a central role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and cytoprotective proteins nih.govljmu.ac.ukplos.org. STAT3 is a transcription factor involved in cell growth, survival, and differentiation, and its aberrant activation is frequently observed in cancer and inflammatory conditions nih.govmdpi.com. Studies on various chalcone derivatives have indicated their ability to influence the activity of these pathways, contributing to their observed biological effects ljmu.ac.ukmdpi.complos.org.

While direct, detailed experimental data on this compound's specific effects on these signaling pathways is limited in the provided search results, its classification as a chalcone and its presence in plants with known bioactivities mediated by these pathways suggest that this compound may also possess similar modulatory capabilities. Further targeted research is required to elucidate the precise mechanisms and extent of this compound's interactions with specific signaling pathways in various cellular contexts.

Illustrative Data on Signaling Pathway Modulation by Related Chalcones

Although specific data for this compound is scarce, the following table summarizes findings on the modulation of signaling pathways by structurally related chalcones, providing an indication of the potential activities associated with the chalcone scaffold.

| Compound (Related Chalcone) | Cell Line / Model | Signaling Pathway Modulated | Observed Effect | Reference |

| 2'-Hydroxychalcone | Breast cancer cells (MCF-7, CMT-1211) | NF-κB | Inhibition | nih.gov |

| 2'-Hydroxychalcone | Breast cancer cells (MCF-7, CMT-1211) | JNK/MAPK | Activation | nih.gov |

| E-α-(4-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW264.7 macrophages | Nrf2 | Nuclear translocation | plos.org |

| E-α-(4-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW264.7 macrophages | NF-κB | Attenuation of activity | plos.org |

| Synthetic Thio-chalcone derivatives | Hepatocellular carcinoma cells (HepG2) | NF-κB | Inhibition | mdpi.com |

| Synthetic Thio-chalcone derivatives | Hepatocellular carcinoma cells (HepG2) | STAT3 | Inhibition | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast cancer cells | mTOR | Affects conformation | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast cancer cells | Caspases 3/7 | Activation | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast cancer cells | Bcl-2, Bcl-XL | Downregulation | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Analysis of Cerasidin's Chalcone (B49325) Skeleton in Relation to Biological Activity

The fundamental chalcone structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is considered a privileged scaffold in medicinal chemistry due to its diverse biological activities nih.govnih.gov. This compound, possessing this core structure along with specific methoxy (B1213986) and hydroxyl substitutions nih.gov, exhibits biological relevance.

Studies on various chalcones have demonstrated that the substitution patterns on the aromatic rings significantly influence their biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects researchgate.netresearchgate.netnih.govresearchgate.net. For instance, the presence of a C-4 hydroxyl group, a C-4' oxygenated substituent, or a C-3' isoprenoid side chain has been linked to antibacterial activity in some chalcones, while a C-2' hydroxyl group might contribute to molecular stability researchgate.net. The presence of catechol groups, hydroxyl, and methoxyl substituents on the chalcone scaffold has been shown to improve modulatory activity against sources of reactive oxygen and nitrogen species researchgate.net. This compound's structure includes methoxy groups at the 2, 4, 4', and 6' positions and a hydroxyl group at the 2' position nih.gov. These specific substitutions on the chalcone skeleton are expected to dictate its particular biological profile.

Research findings on chalcones highlight the importance of the keto ethylenic moiety (-CO-CH=CH-) for various pharmacological activities researchgate.net. The inhibitory effects of chalcones on microorganisms can be correlated with the substitution patterns of their aromatic rings researchgate.net. For example, some 2',5'-dihydroxychalcone (B1234639) derivatives have shown potent inhibitory effects on the release of certain enzymes from neutrophils and on nitric oxide production in macrophages and microglial cells, suggesting anti-inflammatory potential nih.gov.

Design and Synthesis of this compound Analogues and Derivatives for Enhanced Bioactivity

The design and synthesis of analogues and derivatives of natural products like this compound are common strategies to enhance potency, improve pharmacokinetic properties, or explore different biological targets nih.govresearchgate.net. By modifying the chalcone skeleton or its substituents, researchers can investigate the impact of these structural changes on biological activity, thereby refining the understanding of SAR and developing potentially more effective compounds.

The synthesis of chalcone derivatives often involves Claisen-Schmidt condensation of appropriate acetophenones with aromatic aldehydes nih.govnih.gov. This method allows for the systematic variation of substituents on both aromatic rings. Studies on chalcone analogues have explored various modifications, including the introduction of halogen atoms, heterocyclic rings (such as furan (B31954), indole (B1671886), quinoline, pyrazole), and other functional groups, to modulate their biological activities researchgate.netnih.goveuropa.eumdpi.com. For instance, halogenated phenoxychalcones and their corresponding pyrazolines have been synthesized and evaluated for anticancer activities researchgate.net. Similarly, chalcones with indole and furan groups have shown high cytotoxicity against certain cancer cell lines mdpi.com.

The development of novel ceramide analogues based on lead structures demonstrates the potential of chemical synthesis to generate compounds with improved biological profiles, such as enhanced inhibition of clonogenic survival and induction of apoptosis in cancer cells nih.gov. While specific details on the synthesis and bioactivity of this compound analogues are less widely available in the provided context, the general principles of chalcone analogue synthesis and the observed impact of structural modifications on the bioactivity of other chalcone derivatives provide a framework for understanding potential approaches for this compound.

Computational Approaches in this compound SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools used in modern drug discovery and SAR elucidation frontiersin.orgnih.govnih.gov. These methods can complement experimental studies by providing insights into the potential interactions between a compound and its biological target and by establishing mathematical models that relate structural features to activity.

Molecular docking is used to predict the binding mode and affinity of a ligand (like this compound or its analogues) to a target protein frontiersin.orgnih.govnih.gov. By simulating the interaction between the molecule and the active site of a protein, docking studies can help identify key residues involved in binding and estimate the strength of the interaction. This information is valuable for understanding the mechanism of action and guiding the design of more potent analogues. Docking studies have been widely applied to chalcones to investigate their interactions with various protein targets, including enzymes involved in viral replication and those relevant to cancer and inflammatory pathways nih.goveuropa.eufrontiersin.orgmdpi.comjppres.com. For example, docking studies have been used to evaluate the affinity of chalcone-based structures for inhibiting SARS-CoV-2 enzymes and host-based antiviral targets mdpi.com.

QSAR studies aim to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity frontiersin.orgnih.govnih.gov. These models can help identify the molecular descriptors that are most important for activity and predict the activity of new, unsynthesized compounds. QSAR models are often built using molecular descriptors computed by cheminformatics software frontiersin.orgnih.gov. Various QSAR methods, including linear regression approaches, have been applied in the study of anti-SARS inhibitors and anticancer agents frontiersin.orgnih.govjppres.com.

While specific published QSAR or detailed molecular docking studies focused solely on this compound are not extensively detailed in the provided snippets, the application of these computational techniques is a standard practice in chalcone research nih.goveuropa.eumdpi.com. A study involving computational analysis of plant bioactive polyphenolic compounds, including this compound, in the context of diabetes treatment through enzyme inhibition suggests that molecular docking can be used to explore the interaction of this compound with target enzymes like α-amylase and α-glucosidase researchgate.net. Such studies can provide valuable data on binding energies and interaction profiles, contributing to the understanding of this compound's potential mechanisms of action and informing the design of analogues with improved inhibitory properties.

Computational methods, including QSAR and molecular docking, are considered indispensable tools in drug design and can significantly advance the understanding of how new drugs behave nih.gov. They can assist medicinal chemists in prioritizing compounds for experimental testing and optimizing lead structures nih.gov.

Synthetic Methodologies and Chemoenzymatic Transformations

Strategies for the Chemical Synthesis of Cerasidin

The chemical synthesis of this compound, a tetrahydroxymethoxylated chalcone (B49325), typically involves methodologies established for the synthesis of this class of natural products. Chalcones are generally synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). archive.org This reaction is a fundamental approach for constructing the characteristic α,β-unsaturated ketone system of chalcones.

For this compound, specifically identified as 2'-HYDROXY-2,4,4',6'-TETRAMETHOXYCHALCONE, the synthesis would involve the condensation of appropriately substituted phenolic or methoxylated precursors. chemicalbook.com Early research on flavonoids from Prunus cerasus reported the synthesis of this compound, Cerasin, and Cerasinone, indicating that chemical routes were developed to confirm their structures and properties through comparison with the isolated natural compounds. researchgate.netjst.go.jp While detailed step-by-step protocols and specific reaction conditions like yields and purification methods for this compound's total synthesis were not extensively detailed in the provided search results, the Claisen-Schmidt condensation serves as a foundational strategy for its chemical preparation. archive.org

The synthesis of natural products like this compound often requires careful control of reaction conditions to achieve desired regioselectivity and yield, especially when dealing with highly oxygenated precursors. Strategies for the total synthesis of complex natural products frequently involve retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials and identify key bond formations. acs.orgnih.govescholarship.org Applying such strategies to this compound would involve identifying suitable substituted acetophenone and benzaldehyde precursors that, upon condensation, would yield the correct methoxylation and hydroxylation pattern of this compound.

Development of Synthetic Routes for this compound Derivatives

The development of synthetic routes for this compound derivatives would build upon the established chemical synthesis strategies for the parent compound, primarily the Claisen-Schmidt condensation. archive.org Modifications to the substituents on the acetophenone and benzaldehyde precursors would allow for the synthesis of a variety of this compound analogs with different substitution patterns.

Research on the synthesis of derivatives of other natural products, such as ceramidated GLA-60 derivatives, miltefosine (B1683995) derivatives, and morin (B1676745) derivatives, illustrates common strategies for creating structural analogs. nih.goveuropa.eugoogle.com These strategies often involve chemical modifications of the core structure through reactions like glycosidation, acylation, or the introduction of different functional groups. nih.gov The synthesis of this compound derivatives could similarly involve modifications to the hydroxyl or methoxyl groups on the chalcone core, or alterations to the aromatic rings.

Advanced Analytical Techniques in Cerasidin Research

Chromatographic-Mass Spectrometric Analyses for Cerasidin Profiling (e.g., GC-MS, HPLC-MS)

Chromatographic techniques coupled with mass spectrometry are fundamental for the identification and profiling of this compound in biological extracts. HPLC-MS/MS, which combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry, is a highly sensitive and specific method for both qualitative and quantitative analysis of compounds like this compound in complex samples. chromatographyonline.comresearchgate.net This approach allows for the separation of this compound from other compounds in an extract and provides detailed mass spectral data for its identification and structural confirmation. chromatographyonline.com Similarly, GC-MS is a widely used method for identifying and quantifying secondary metabolites in plant extracts. ijpsjournal.comnih.gov While GC-MS is effective, compounds like ceramides (B1148491), which are non-volatile, typically require derivatization before analysis by GC-MS. researchgate.net The use of GC-MS is also valuable for the qualitative analysis of unknown peaks in complex samples. shimadzu.nlchromatographyonline.com Studies on Terminalia arjuna, a source of this compound, have utilized techniques like HPLC and ESI-LC-MS/MS for the characterization of its chemical constituents. thepharmajournal.comamazonaws.com

Spectroscopic Characterization (e.g., UV-Vis, FT-IR) in this compound Studies

Spectroscopic methods provide crucial information about the functional groups and structural features of this compound. UV-Vis spectroscopy is employed to analyze compounds based on their absorption of ultraviolet and visible light, which is related to their electronic transitions. openbiotechnologyjournal.comopenbiotechnologyjournal.comresearchgate.net This technique can be used to confirm the presence of certain chromophores within the molecule and can be applied to study the properties of plant extracts containing this compound. openbiotechnologyjournal.comopenbiotechnologyjournal.com FT-IR spectroscopy is another valuable tool, providing data on the vibrational modes of a molecule's functional groups. openbiotechnologyjournal.comopenbiotechnologyjournal.comnih.govnih.gov FT-IR analysis can identify key functional groups like hydroxyl, carbonyl, and aromatic rings present in phytochemicals, including those that might be associated with this compound. openbiotechnologyjournal.comopenbiotechnologyjournal.com These spectroscopic investigations contribute to the comprehensive characterization of this compound and its behavior.

X-ray Crystallography and NMR Spectroscopy for Structural Confirmation and Interaction Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds at the atomic level, including the absolute stereochemistry of chiral molecules. berkeley.eduresearchgate.netmdpi.com While direct application to this compound is not explicitly detailed in the search results, X-ray crystallography is a standard method for confirming the solid-state molecular structure of small molecules and plays a key role in rational drug design and the study of molecular interactions. researchgate.netmdpi.com

NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for elucidating the structural details of organic compounds like this compound. nih.govthieme-connect.combuet.ac.bdnp-mrd.org NMR spectra provide information about the types and arrangement of atoms within a molecule, allowing for the confirmation of proposed structures. thieme-connect.combuet.ac.bdnp-mrd.org For example, NMR has been used to confirm the structure of this compound isolated from Terminalia arjuna. thieme-connect.com Predicted 1D ¹H and ¹³C NMR spectra for this compound are available, aiding in its identification and characterization. np-mrd.org

In Silico Screening and Predictive Modeling for this compound Research

In silico methods, such as molecular docking and predictive modeling, are increasingly used in the study of natural compounds like this compound to predict their potential biological activities and interactions with biological targets. openbiotechnologyjournal.comopenbiotechnologyjournal.compjps.pkijset.insrmist.edu.innih.govthe-scientist.commdpi.com These computational approaches allow researchers to screen large libraries of compounds and predict their binding affinities to target proteins, helping to narrow down candidates for experimental testing. nih.govthe-scientist.commdpi.com In silico studies can provide insights into the potential larvicidal or other biological properties of phytochemicals found in plants like Terminalia arjuna, including this compound, by evaluating their binding interactions with key proteins. openbiotechnologyjournal.comopenbiotechnologyjournal.com Predictive modeling can also be used to estimate pharmaceutically relevant properties of compounds. ijset.ineuropa.eu

Future Research Directions and Translational Potential in Basic Sciences

Elucidation of Novel Molecular Targets and Signaling Networks of Cerasidin

Current understanding of this compound's precise molecular targets and the intricate signaling networks it influences is limited. Future research should prioritize the comprehensive identification of proteins and other biomolecules that directly interact with this compound. Techniques such as affinity chromatography coupled with mass spectrometry, surface plasmon resonance, and computational docking studies could be employed to achieve this. Furthermore, investigating the downstream effects of this compound binding on various cellular signaling pathways, including those involved in cellular proliferation, differentiation, apoptosis, and stress responses, is crucial. Understanding these interactions at a molecular level will provide valuable insights into the mechanisms underlying any observed biological effects of this compound. Research into signaling pathways like the NRF2/HO-1 and NF-κB pathways, which are implicated in antioxidant and anti-inflammatory responses, could be relevant given the natural sources of this compound are known for such activities. researchgate.net

Investigation of this compound's Epigenetic Modulatory Potential

The potential of this compound to modulate epigenetic mechanisms represents a promising avenue for future research. Epigenetic modifications, such as DNA methylation, histone modifications, and regulation by non-coding RNAs, play critical roles in gene expression regulation and various biological processes. nih.govnih.gov Studies could explore whether this compound influences the activity of epigenetic enzymes (e.g., DNA methyltransferases, histone deacetylases, histone acetyltransferases) or affects the expression of non-coding RNAs. Techniques like chromatin immunoprecipitation sequencing (ChIP-seq), bisulfite sequencing, and RNA sequencing could be utilized to assess this compound's impact on chromatin structure and gene expression profiles. Uncovering any epigenetic modulatory potential could reveal novel mechanisms of action for this compound and suggest its potential in influencing cellular phenotypes through heritable changes in gene expression.

Development of Advanced In Vitro and In Vivo Models for this compound Efficacy Research

To accurately assess the efficacy and understand the complex biological effects of this compound, the development and utilization of more advanced in vitro and in vivo models are essential. While traditional 2D cell culture models provide initial insights, they often fail to replicate the complexity of physiological environments. Future research should focus on developing and employing 3D cell culture models, such as spheroids or organoids, which better mimic tissue architecture and cellular interactions. mdpi.com Furthermore, the use of more sophisticated in vivo models, including genetically modified organisms or disease-specific animal models that closely recapitulate human conditions, will be crucial for evaluating this compound's efficacy in a systemic context. europa.eu These advanced models can provide more physiologically relevant data, aiding in the translation of basic research findings. Addressing discrepancies between in vitro and in vivo data through pharmacokinetic profiling, such as measuring bioavailability, will also be important.

Q & A

Q. What are the foundational experimental protocols for characterizing Cerasidin’s physicochemical properties?

To ensure reproducibility, begin with standard analytical techniques:

- Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to identify functional groups and structural motifs. Include solvent purity and instrument calibration details .

- Chromatographic Purity : Employ HPLC or GC-MS with internal standards to quantify purity (>95% for in vitro studies). Specify column type, mobile phase, and retention times .

- Thermal Stability : Conduct DSC/TGA under inert atmospheres to assess decomposition thresholds. Report heating rates and sample mass .

Table 1: Recommended Techniques for Initial Characterization

| Property | Method | Critical Parameters |

|---|---|---|

| Molecular Weight | Mass Spectrometry | Ionization source (e.g., ESI vs. MALDI) |

| Solubility | Shake-flask method | Temperature, solvent polarity |

| Crystallinity | XRD | Diffraction angle range, sample prep |

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven designs:

- Population : Define cell lines or model organisms (e.g., in vitro human keratinocytes for dermatological studies).

- Intervention : Use serial dilutions (e.g., 0.1–100 µM) with vehicle controls. Validate solvent biocompatibility .

- Outcome Metrics : Quantify IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls to minimize false positives .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay variability or contextual factors (e.g., cell type, exposure time). Mitigate this by:

- Meta-Analysis : Aggregate data from ≥5 independent studies. Use random-effects models to account for heterogeneity .

- Orthogonal Validation : Confirm findings via complementary assays (e.g., siRNA knockdown if protein binding is hypothesized).

Example Conflict Resolution Workflow:

Identify discordant results (e.g., apoptotic vs. necrotic cell death).

Replicate experiments under identical conditions (pH, temperature, passage number) .

Apply Benjamini-Hochberg correction to adjust for multiple comparisons in high-throughput datasets .

Q. What methodologies enable integration of multi-omics data to elucidate this compound’s systemic effects?

Combine transcriptomic, proteomic, and metabolomic datasets using:

- Pathway Enrichment Tools : DAVID or STRING for gene ontology analysis. Threshold significance at p < 0.05 with FDR correction .

- Network Pharmacology : Construct interaction networks (e.g., Cytoscape) to identify hub targets. Cross-reference with toxicity databases (e.g., PubChem BioAssay) .

- Machine Learning : Train random forest models on omics data to predict off-target effects. Validate with SHAP (SHapley Additive exPlanations) values .

Q. How can researchers optimize synthetic routes for this compound analogs while ensuring scalability?

Apply Quality by Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity, yield, enantiomeric excess.

- Design of Experiments (DoE) : Use fractional factorial designs to test reaction parameters (catalyst loading, temperature, solvent polarity) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Contradiction & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound samples?

- Standardized Synthesis Protocols : Document inert atmosphere conditions, reagent lot numbers, and purification steps (e.g., recrystallization solvents) .

- Interlaboratory Validation : Share samples with ≥2 independent labs for LC-MS and bioactivity cross-testing .

- Data Transparency : Publish raw spectra, chromatograms, and statistical scripts in supplementary materials .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS. Adjust dosing regimens to match in vitro exposure levels .

- Species-Specific Factors : Compare metabolic enzymes (e.g., CYP450 isoforms) between models. Use humanized mice or 3D organoids for translational relevance .

Methodological Frameworks

Table 2: Frameworks for Rigorous this compound Research

| Framework | Application Example | Evidence Source |

|---|---|---|

| FINER Criteria | Assessing feasibility of toxicology studies | |

| PICOS | Systematic review design | |

| STROBE Guidelines | Reporting observational data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.